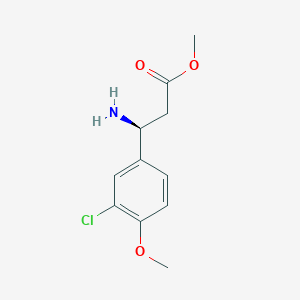
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a difluoroethanol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 6-chloropyridine-3-carbaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the difluoroethanol group to a difluoromethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(6-chloropyridin-3-yl)-2,2-difluoroacetaldehyde or 2-(6-chloropyridin-3-yl)-2,2-difluoroacetone.
Reduction: Formation of 2-(6-chloropyridin-3-yl)-2,2-difluoromethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of difluoroethanol groups.
Biology: Investigated for its potential as a bioactive compound. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The difluoroethanol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chlorine atom on the pyridine ring may also play a role in the compound’s reactivity and binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Chloropyridin-3-yl)acetonitrile: Similar structure but with a nitrile group instead of a difluoroethanol group.
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine: Contains an imidazolidin-2-imine group instead of a difluoroethanol group.
Uniqueness
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of the difluoroethanol group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H6ClF2NO |
|---|---|
Molekulargewicht |
193.58 g/mol |
IUPAC-Name |
2-(6-chloropyridin-3-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)7(9,10)4-12/h1-3,12H,4H2 |
InChI-Schlüssel |
OQQOZZSGUMKRFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(CO)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


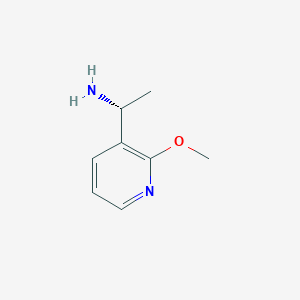
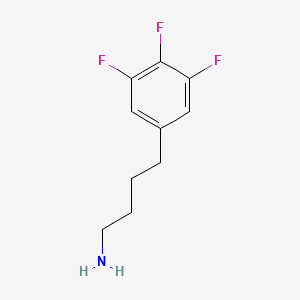
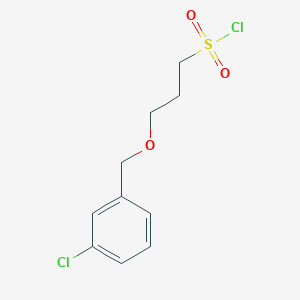

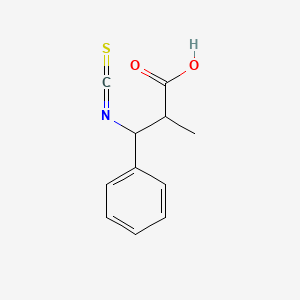

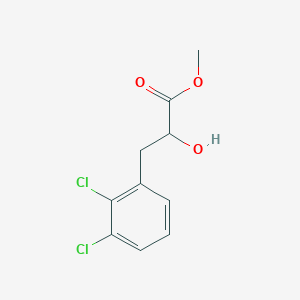

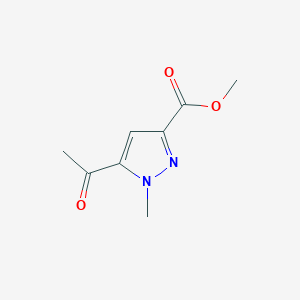

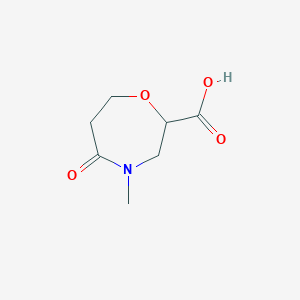

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
